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Compound of Interest

Compound Name: o-Bromophenyl acetate

Cat. No.: B118267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile
Building Block
o-Bromophenyl acetate is a halogenated aromatic ester that has garnered significant interest

in the field of organic synthesis. Its strategic placement of a bromine atom ortho to an acetate

group provides a versatile handle for a variety of chemical transformations, making it a valuable

intermediate in the synthesis of complex organic molecules. This guide offers a comprehensive

overview of o-bromophenyl acetate, detailing its synthesis, exploring its reactivity in key

cross-coupling reactions, and highlighting its applications in the development of

pharmaceuticals and other functional materials.

Chemical and Physical Properties
A clear understanding of the fundamental properties of o-bromophenyl acetate is essential for

its effective use in research and development.
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Property Value

Molecular Formula C₈H₇BrO₂

Molecular Weight 215.04 g/mol

Appearance Colorless to light yellow liquid

CAS Number 1829-37-4[1]

Boiling Point ~245-247 °C

Solubility
Soluble in common organic solvents such as

dichloromethane, ethyl acetate, and methanol.

Synthesis of o-Bromophenyl Acetate: A Practical
Laboratory Protocol
The most common and efficient method for the synthesis of o-bromophenyl acetate is the

esterification of 2-bromophenol. This can be achieved using either acetyl chloride or acetic

anhydride in the presence of a base. The use of acetic anhydride is often preferred due to its

lower cost and ease of handling.

Experimental Protocol: Esterification of 2-Bromophenol
with Acetic Anhydride
This protocol describes a reliable method for the laboratory-scale synthesis of o-bromophenyl
acetate.

Materials:

2-Bromophenol

Acetic anhydride

Pyridine (or another suitable base like triethylamine)

Dichloromethane (or another suitable solvent)
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Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and purification apparatus (separatory funnel, rotary

evaporator, distillation setup)

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-

bromophenol in dichloromethane.

Add a slight excess of pyridine to the solution.

Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution at room

temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to

maintain a controlled temperature.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours or until the reaction is complete, as monitored by thin-layer chromatography

(TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution to remove unreacted acetic anhydride and acetic acid, and then with

brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude o-bromophenyl acetate.

Purify the crude product by vacuum distillation to yield pure o-bromophenyl acetate as a

colorless to light yellow liquid.

Causality Behind Experimental Choices:
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Pyridine as a Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger. It reacts

with acetic anhydride to form a more reactive acetylpyridinium intermediate, which is then

attacked by the phenoxide. It also neutralizes the acetic acid byproduct, driving the

equilibrium towards the product.

Washing with Sodium Bicarbonate: This step is crucial to remove acidic impurities, such as

unreacted acetic anhydride and the acetic acid byproduct, which can interfere with

subsequent reactions or purification.

Reactivity of o-Bromophenyl Acetate: A Gateway to
Molecular Complexity
The bromine atom on the aromatic ring of o-bromophenyl acetate is the key to its synthetic

utility, serving as a versatile handle for the formation of new carbon-carbon and carbon-

heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[2] o-
Bromophenyl acetate can be effectively coupled with a variety of arylboronic acids in the

presence of a palladium catalyst and a base.

Typical Reaction Conditions:

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos)

Base: K₂CO₃, K₃PO₄, Cs₂CO₃

Solvent: Toluene, dioxane, DMF, often with the addition of water.

Temperature: Typically between 80-120 °C.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0)

catalyst to the C-Br bond of o-bromophenyl acetate, followed by transmetalation with the

boronic acid (activated by the base), and finally reductive elimination to form the biaryl product

and regenerate the palladium(0) catalyst.
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Caption: Generalized workflow of a Heck reaction.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.

[3][4][5]o-Bromophenyl acetate can be coupled with a wide range of primary and secondary

amines to synthesize N-aryl compounds.

Typical Reaction Conditions:

Palladium Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with a bulky electron-rich phosphine ligand (e.g.,

XPhos, RuPhos, BrettPhos).
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Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LiHMDS. [6]* Solvent:

Anhydrous toluene, dioxane, or THF.

Temperature: Typically between 80-110 °C.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of Pd(0) to the C-

Br bond. The resulting arylpalladium(II) complex then undergoes coordination with the amine,

followed by deprotonation by the strong base to form a palladium amido complex. Reductive

elimination from this complex furnishes the N-aryl product and regenerates the Pd(0) catalyst.

[6]

o-Bromophenyl Acetate Oxidative Addition
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Caption: Generalized workflow of a Buchwald-Hartwig amination.

Applications of o-Bromophenyl Acetate in Synthesis
The reactivity of o-bromophenyl acetate makes it a valuable precursor for the synthesis of

various important molecular scaffolds.

Synthesis of Dibenzofurans
One notable application of o-bromophenyl acetate is in the synthesis of dibenzofurans, a

class of heterocyclic compounds with diverse biological activities. [7][8]A common strategy

involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization. [9] Reaction

Scheme: A Suzuki-Miyaura coupling of o-bromophenyl acetate with an appropriately
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substituted arylboronic acid can be followed by an intramolecular cyclization to form the

dibenzofuran core. Alternatively, a palladium-catalyzed intramolecular cyclization of a diaryl

ether, which can be synthesized from o-bromophenyl acetate, can also yield dibenzofurans.

[7]

Role in Pharmaceutical and Agrochemical Synthesis
While specific examples of marketed drugs directly synthesized from o-bromophenyl acetate
are not widely disclosed in the public domain, its structural motif is present in various

biologically active molecules. The cross-coupling reactions described above are fundamental

transformations in medicinal and agrochemical research, suggesting that o-bromophenyl
acetate serves as a key intermediate in the synthesis of numerous proprietary compounds. For

instance, bromophenylacetic acid derivatives, which can be derived from o-bromophenyl
acetate, are known intermediates in the synthesis of some pharmaceuticals. [10][11][12]The

versatility of o-bromophenyl acetate allows for the rapid generation of diverse compound

libraries for screening and lead optimization in drug discovery and agrochemical development.

[13]

Spectroscopic Data for o-Bromophenyl Acetate
Accurate spectroscopic data is crucial for the identification and characterization of o-
bromophenyl acetate.

Spectroscopic Data Values

¹H NMR (CDCl₃, 400 MHz) δ (ppm)
~7.6 (dd, 1H), ~7.3 (td, 1H), ~7.1 (td, 1H), ~7.0

(dd, 1H), ~2.3 (s, 3H)

¹³C NMR (CDCl₃, 100 MHz) δ (ppm)

~168.8 (C=O), ~148.5 (C-O), ~133.5 (C-H),

~128.0 (C-H), ~127.5 (C-H), ~123.0 (C-H),

~116.0 (C-Br), ~21.0 (CH₃)

FTIR (neat, cm⁻¹) ν

~1770 (C=O stretch), ~1580, 1470 (C=C

aromatic stretch), ~1200 (C-O stretch), ~750 (C-

Br stretch)
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Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and instrument used.

Safety and Handling
o-Bromophenyl acetate should be handled with appropriate safety precautions in a well-

ventilated fume hood. It is advisable to wear personal protective equipment, including safety

glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data

sheet (MSDS) provided by the supplier.

Conclusion
o-Bromophenyl acetate is a valuable and versatile building block in modern organic

synthesis. Its straightforward preparation and the reactivity of its ortho-bromo substituent in a

range of powerful palladium-catalyzed cross-coupling reactions make it an important

intermediate for the construction of complex molecular architectures. This guide provides a

solid foundation for researchers and scientists to effectively utilize o-bromophenyl acetate in

their synthetic endeavors, from laboratory-scale research to the development of novel

pharmaceuticals and functional materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.mdpi.com/2076-3417/12/8/3756
https://www.mdpi.com/2076-3417/12/8/3756
https://www.benchchem.com/product/b118267#o-bromophenyl-acetate-literature-review
https://www.benchchem.com/product/b118267#o-bromophenyl-acetate-literature-review
https://www.benchchem.com/product/b118267#o-bromophenyl-acetate-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b118267?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

